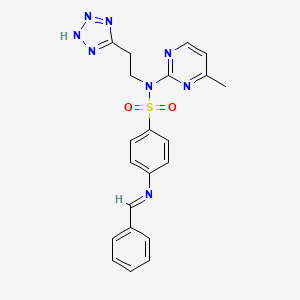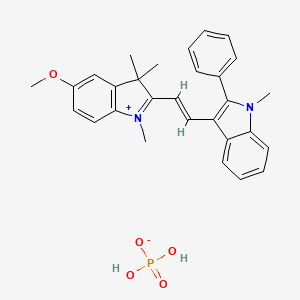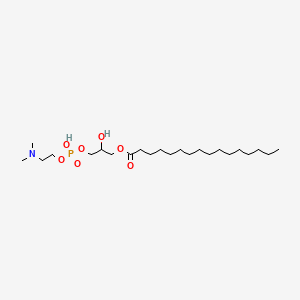
1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-pyrrolo(3,2-C)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is often sold online as a designer drug and is closely related to other synthetic cannabinoids such as NNE1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5F-PCN typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: : This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropentyl Group: : This step involves nucleophilic substitution reactions where the fluoropentyl group is introduced to the core structure.
Coupling with Naphthalen-1-ylamine: : The final step involves the coupling of the fluorinated pyrrolopyridine with naphthalen-1-ylamine to form the final product.
Industrial Production Methods: Industrial production of 5F-PCN requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis and microwave-assisted reactions are some of the advanced techniques employed to enhance productivity and scalability.
Chemical Reactions Analysis
Types of Reactions: 5F-PCN undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of 5F-PCN.
Scientific Research Applications
5F-PCN has several applications in scientific research, including:
Chemistry: : Used as a synthetic intermediate in the development of new chemical entities.
Biology: : Studied for its effects on cannabinoid receptors and potential therapeutic applications.
Medicine: : Investigated for its potential use in pain management and other medical conditions.
Industry: : Employed in the synthesis of novel compounds for various industrial applications.
Mechanism of Action
5F-PCN exerts its effects primarily through its agonistic activity on the CB1 receptor. The binding of 5F-PCN to the CB1 receptor triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling molecules.
Comparison with Similar Compounds
5F-PCN is closely related to other synthetic cannabinoids such as NNE1, 5F-NNEI, and 5F-MN-18. While these compounds share structural similarities, 5F-PCN is unique in its specific fluoropentyl substitution and its potent CB1 receptor activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2219332-48-4 |
|---|---|
Molecular Formula |
C23H22FN3O |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-1-ylpyrrolo[3,2-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22FN3O/c24-12-4-1-5-14-27-16-20(19-15-25-13-11-22(19)27)23(28)26-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-11,13,15-16H,1,4-5,12,14H2,(H,26,28) |
InChI Key |
BRRZRRZUERBDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=C3C=NC=C4)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)







